molecular formula C12H12N2O2 B12114667 1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole

1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B12114667
M. Wt: 216.24 g/mol
InChI Key: FRXAUDUPKRKGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a benzo[d][1,3]dioxole moiety and two methyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent . Chalcones are prepared by the Claisen-Schmidt reaction between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes . The reaction conditions often include heating and stirring to facilitate the formation of the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the benzo[d][1,3]dioxole moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. In the context of anticancer activity, the compound may induce apoptosis and cause cell cycle arrest at specific phases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzo[d][1,3]dioxole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3,5-dimethylpyrazole

InChI

InChI=1S/C12H12N2O2/c1-8-5-9(2)14(13-8)10-3-4-11-12(6-10)16-7-15-11/h3-6H,7H2,1-2H3

InChI Key

FRXAUDUPKRKGST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.